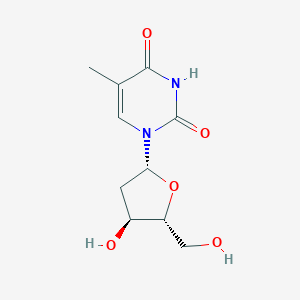

Dipsacus saponin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Genetic and Biochemical Analysis :

- Dipsacus asperoides, which contains Dipsacus saponin C, has been studied for its genetic and biochemical properties. Transcriptome analysis revealed genes involved in triterpenoid saponin biosynthesis, providing insights into the metabolic pathways of this species (Wang et al., 2016).

Triterpenoid Saponin Biosynthesis :

- Research on Dipsacus asperoides has identified key genes involved in the biosynthesis of triterpenoid saponins, which are the main pharmacologically active compounds in this plant. This study combined transcriptome and proteome analyses to understand the biosynthesis pathways (Pan et al., 2023).

Pharmacological Effects and Clinical Applications :

- Triterpenoid saponins in Dipsacus asper have been shown to have effects like anti-osteoporosis function and increasing bone density. This paper reviewed the chemical composition, extraction technology, and clinical applications, providing a reference for further studies (Wang Yun-hu, 2015).

Biological Activities and Extraction Processes :

- A systematic review highlighted the biological research, chemical constituents, biological activities, and extraction processes of Dipsacus asperoides. The main components like saponins and alkaloids have functions such as enhancing immune function and resisting oxidation (Li et al., 2010).

Endophytic Fungi and Saponin Production :

- The study of endophytic fungi in Dipsacus asperoides roots showed a positive correlation between the number of endophytic fungi and the level of Dipsacus saponin VI. This suggests the potential of using endophytic fungi for sustainable production of bioactive compounds (Gong et al., 2019).

Safety And Hazards

Dipsacus saponin C has been found to have procoagulant and prothrombotic effects on human platelets . This suggests that it could potentially increase the risk of blood clotting disorders. Therefore, caution should be exercised when using products containing Dipsacus saponin C, especially in individuals with a history of blood clotting disorders .

将来の方向性

The biosynthesis pathway of triterpenoid saponins in D. asperoides, including Dipsacus saponin C, has not been completely resolved . Future research could focus on elucidating this pathway, which could potentially lead to the development of methods for the biosynthetic production of these compounds . Additionally, further studies are needed to fully understand the pharmacological activities and potential therapeutic applications of Dipsacus saponin C .

特性

CAS番号 |

152406-43-4 |

|---|---|

製品名 |

Dipsacus saponin C |

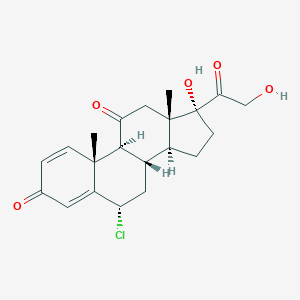

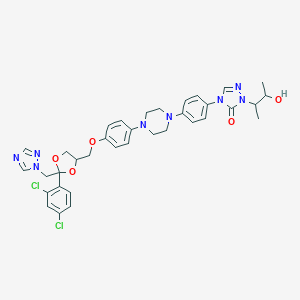

分子式 |

C64H104O30 |

分子量 |

1353.5 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)53(85-25)89-32-23-84-56(90-35-12-13-60(5)33(61(35,6)24-67)11-14-63(8)34(60)10-9-27-28-19-59(3,4)15-17-64(28,58(81)82)18-16-62(27,63)7)50(93-54-46(79)42(75)37(70)26(2)86-54)48(32)91-57-51(94-55-47(80)43(76)39(72)30(20-65)87-55)49(40(73)31(21-66)88-57)92-52-44(77)38(71)29(68)22-83-52/h9,25-26,28-57,65-80H,10-24H2,1-8H3,(H,81,82)/t25-,26-,28+,29+,30+,31+,32-,33?,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44+,45+,46+,47+,48-,49-,50+,51+,52-,53-,54-,55-,56-,57-,60-,61?,62+,63+,64-/m0/s1 |

InChIキー |

DZWAZSYNHVCJRX-CZMUHZJFSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O[C@H]7CC[C@@]8([C@H]9CC=C1[C@H]2CC(CC[C@@]2(CC[C@]1([C@@]9(CCC8C7(C)CO)C)C)C(=O)O)(C)C)C)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |

同義語 |

dipsacus saponin C hederagenin-3-O-xylopyranosyl-1-4-glucopyranosyl-1-4-glucopyranosyl-1-3-(rhamnopyranosyl-1-4)-rhamnopyranosyl-1-2-arabinopyranoside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)

![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)